molecular formula C11H13BrClNO2 B15128439 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride

2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride

Cat. No.: B15128439
M. Wt: 306.58 g/mol
InChI Key: ZBXWMKVJWYSNMG-UHFFFAOYSA-N
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Description

2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.58 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride typically involves the reaction of 4-bromobenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Chlorophenyl)azetidin-3-yl]acetic acid hydrochloride
  • 2-[3-(4-Fluorophenyl)azetidin-3-yl]acetic acid hydrochloride
  • 2-[3-(4-Methylphenyl)azetidin-3-yl]acetic acid hydrochloride

Uniqueness

2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and activities .

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-8(2-4-9)11(5-10(14)15)6-13-7-11;/h1-4,13H,5-7H2,(H,14,15);1H

InChI Key

ZBXWMKVJWYSNMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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